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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Nifurtimox (C₁₀H₁₃N₃O₅S) for Researchers and Drug Development Professionals

A Senior Application Scientist's Comprehensive Overview of a Critical Antiprotozoal Agent Foreword: Correcting the Record and Setting the Stage It is imperative to begin this guide by clarifying a crucial detail: the mol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comprehensive Overview of a Critical Antiprotozoal Agent

Foreword: Correcting the Record and Setting the Stage

It is imperative to begin this guide by clarifying a crucial detail: the molecular formula for the compound of interest, Nifurtimox, is C₁₀H₁₃N₃O₅S , not C₁₂H₁₁N₃O₆S as initially proposed. This distinction is fundamental for all subsequent scientific discussion. Nifurtimox, a nitrofuran derivative, is a cornerstone in the treatment of trypanosomiases, most notably Chagas disease. This guide will provide an in-depth exploration of Nifurtimox, from its molecular characteristics to its clinical application and the experimental protocols that underpin its study.

Section 1: Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and drug development. Nifurtimox is a yellow crystalline solid with the following key identifiers and properties:

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₅S
Molecular Weight 287.29 g/mol
IUPAC Name (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine
CAS Number 23256-30-6
Melting Point 180-182 °C[Nifurtimox
Solubility Poor aqueous solubility. Soluble in N-methyl pyrrolidone (90.85 mg/mL), slightly soluble in acetone (17.27 mg/mL) and chloroform (14.03 mg/mL).
LogP 0.87 ± 0.05 (n-octanol/water)

Section 2: Mechanism of Action - A Tale of Two Reductases

The efficacy of Nifurtimox is rooted in its selective activation within the target parasite, Trypanosoma cruzi. It is a prodrug that requires bioreduction of its 5-nitrofuran group to exert its trypanocidal effects.[1] This activation is primarily mediated by a parasite-specific type I nitroreductase (NTR), an enzyme that is absent or expressed at very low levels in mammalian cells.[2] This differential expression is the cornerstone of Nifurtimox's therapeutic window.

The activation process can be summarized as follows:

  • Enzymatic Reduction: The type I NTR in T. cruzi catalyzes the two-electron reduction of the nitro group on the furan ring of Nifurtimox. This reaction is insensitive to oxygen.[3]

  • Generation of Cytotoxic Metabolites: This reduction leads to the formation of highly reactive and cytotoxic intermediates, including an unsaturated open-chain nitrile.[3][4]

  • Cellular Damage: These reactive metabolites can then inflict widespread damage to the parasite's cellular machinery. This includes DNA strand breaks, lipid peroxidation, and damage to proteins and other macromolecules.[5] The unsaturated open-chain nitrile, in particular, can act as a Michael acceptor and react non-specifically with various cellular components.[3]

It is important to note that while the generation of reactive oxygen species (ROS) was initially thought to be the primary mechanism of action, more recent evidence points to the reductive activation and the formation of cytotoxic nitrile metabolites as the key trypanocidal pathway.[1][3]

Nifurtimox Mechanism of Action Nifurtimox Nifurtimox (Prodrug) NTR Parasite-Specific Type I Nitroreductase (NTR) Nifurtimox->NTR Enters Parasite Activated_Nifurtimox Unsaturated Open-Chain Nitrile (Cytotoxic Metabolite) Cellular_Damage Cellular Damage Activated_Nifurtimox->Cellular_Damage Michael Addition & Other Reactions NTR->Activated_Nifurtimox 2e- Reduction DNA_Damage DNA Strand Breaks Cellular_Damage->DNA_Damage Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Damage Protein Damage Cellular_Damage->Protein_Damage Parasite_Death Parasite Death DNA_Damage->Parasite_Death Lipid_Peroxidation->Parasite_Death Protein_Damage->Parasite_Death

Fig. 1: Simplified workflow of Nifurtimox's mechanism of action.

Section 3: The Challenge of Resistance

The emergence of drug resistance is a significant challenge in the long-term efficacy of any antimicrobial agent. In the case of Nifurtimox, resistance in T. cruzi is primarily linked to the very enzyme responsible for its activation.

The primary mechanism of resistance involves a reduction in the activity of the type I nitroreductase. This can occur through:

  • Gene Deletion: Resistant strains of T. cruzi have been shown to have lost one of the two copies of the gene encoding the type I NTR.[5][6]

  • Point Mutations: Mutations within the NTR gene can lead to the expression of a non-functional or less efficient enzyme. Stop-codon-generating mutations have been identified in benznidazole-resistant clones that also show cross-resistance to nifurtimox.[1]

The consequence of reduced NTR activity is a decreased ability of the parasite to convert the Nifurtimox prodrug into its cytotoxic form, thus rendering the drug less effective. It is noteworthy that other, NTR-independent resistance mechanisms may also exist, though they are less well characterized.[6]

Nifurtimox Resistance Mechanism cluster_resistance Resistance Mechanisms Nifurtimox_Res Nifurtimox Parasite_Cell Trypanosoma cruzi Cell Nifurtimox_Res->Parasite_Cell NTR_Gene Type I NTR Gene NTR_Protein Functional NTR Protein NTR_Gene->NTR_Protein Expression Reduced_NTR Reduced/Non-functional NTR Protein NTR_Gene->Reduced_NTR Leads to Activation_Res Activation to Cytotoxic Metabolites NTR_Protein->Activation_Res Catalyzes Parasite_Death_Res Parasite Death Activation_Res->Parasite_Death_Res Gene_Deletion Gene Deletion Gene_Deletion->NTR_Gene Affects Point_Mutation Point Mutations Point_Mutation->NTR_Gene Affects Reduced_NTR->Activation_Res Fails to Catalyze

Fig. 2: Logical flow of Nifurtimox resistance mechanisms.

Section 4: Experimental Protocols for the Researcher

This section provides detailed, field-proven protocols for the synthesis, analysis, and biological evaluation of Nifurtimox.

Synthesis of Nifurtimox

The synthesis of Nifurtimox is a multi-step process. A common route involves the condensation of 4-amino-3-methylthiomorpholine 1,1-dioxide with 5-nitro-2-furaldehyde diacetate.

Step 1: Synthesis of 5-Nitro-2-furaldehyde diacetate [6][7]

  • Prepare a nitrating mixture by slowly adding 8.6 mL of concentrated nitric acid to 0.06 mL of concentrated sulfuric acid, keeping the temperature at 0 °C.

  • Slowly add this mixture to 90 mL of acetic anhydride at 0 °C.

  • Add 10.4 mL of freshly distilled 2-furaldehyde dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C for 1 hour.

  • Quench the reaction by adding 100 mL of water and stir at room temperature for 30 minutes to precipitate the product.

  • Filter the white precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure 5-nitro-2-furaldehyde diacetate.

Step 2: Synthesis of 4-Amino-3-methylthiomorpholine 1,1-dioxide

The synthesis of this intermediate is less commonly detailed in readily available literature but is a known precursor.[8] It can be prepared from thiomorpholine 1,1-dioxide through a series of reactions including methylation and amination.

Step 3: Condensation and Formation of Nifurtimox [8]

  • Dissolve 4-amino-3-methylthiomorpholine 1,1-dioxide in a suitable solvent such as ethanol.

  • Add 5-nitro-2-furaldehyde diacetate to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Nifurtimox, will precipitate out of the solution.

  • Collect the solid by filtration.

Purification of Nifurtimox

Crude Nifurtimox can be purified by recrystallization.

  • Dissolve the crude Nifurtimox in a minimal amount of hot ethanol.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Analytical Quality Control: High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is essential for determining the purity and concentration of Nifurtimox in pharmaceutical formulations.[9][10]

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Sodium Acetate buffer (pH 5.0) : Acetonitrile (63:37, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 399 nm
Injection Volume 10 µL
Retention Time Approximately 9.8 minutes

Sample Preparation:

  • Accurately weigh and transfer a known amount of Nifurtimox or powdered tablets to a volumetric flask.

  • Dissolve in a 1:1 (v/v) mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm filter before injection.

In Vitro Efficacy Assay Against T. cruzi**

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Nifurtimox against the intracellular amastigote form of T. cruzi.[5]

  • Seed H9c2 cells in 24-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Infect the H9c2 cells with T. cruzi trypomastigotes at a parasite-to-host cell ratio of 20:1.

  • After 24 hours, remove the non-internalized parasites by washing and add fresh culture medium containing serial dilutions of Nifurtimox (e.g., starting from 10 µM).

  • Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the percentage of infected cells and the number of amastigotes per cell by counting at least 200 cells per sample under a microscope.

  • Calculate the IC₅₀ value from the dose-response curve.

In Vivo Efficacy in a Murine Model of Chagas Disease

Animal models are crucial for evaluating the in vivo efficacy of trypanocidal compounds.[5]

  • Infect female Swiss mice intraperitoneally with 5,000 trypomastigotes of a relevant T. cruzi strain (e.g., Y strain).

  • Initiate treatment on day 4 post-infection.

  • Administer Nifurtimox orally (e.g., by gavage) at a clinically relevant dose (e.g., 100 mg/kg/day) for a specified duration (e.g., 20 consecutive days).

  • Monitor parasitemia daily during and after treatment by examining fresh blood smears.

  • Monitor animal survival and clinical signs of disease.

  • At the end of the experiment, assess cure by methods such as qPCR on blood and/or tissues, and by immunosuppression to check for parasite relapse.

Section 5: Clinical Application and Insights - The CHICO Trial (NCT02625974)

The CHICO (Chagas disease In Children treated with NifurtimOx) trial was a pivotal Phase III study that evaluated the efficacy, safety, and pharmacokinetics of a new pediatric formulation of Nifurtimox.[11]

Study Design: A prospective, randomized, double-blind, historically controlled study in children aged 0 to <18 years with Chagas disease.

Key Protocol Elements:

  • Inclusion Criteria: Children from birth to less than 18 years of age with a confirmed diagnosis of Chagas disease. For infants under 8 months, diagnosis was confirmed by direct observation of the parasite. For older children, two positive conventional ELISA results were required.[11]

  • Exclusion Criteria: Included preterm infants with low birth weight or low Apgar scores, and children with known Chagas-related cardiomyopathy, gastrointestinal dysfunction, or severe acute manifestations of the disease.[11]

  • Treatment Arms:

    • Nifurtimox for 60 days.

    • Nifurtimox for 30 days followed by 30 days of placebo.

  • Dosage: Age- and weight-adjusted dosing: 10-20 mg/kg/day for children <12 years and <40 kg, and 8-10 mg/kg/day for those ≥12 years and ≥40 kg, administered in three divided doses with food.

  • Primary Outcome: Serological response at 12 months post-treatment, defined as negative seroconversion or a ≥20% reduction in mean optical density from baseline in two conventional ELISA tests.

Key Findings: The 60-day treatment regimen demonstrated superiority over historical placebo controls in terms of serological response and was found to be well-tolerated with a favorable safety profile in the pediatric population.

Section 6: Conclusion - A Senior Scientist's Perspective

Nifurtimox, despite being in use for several decades, remains a vital tool in the fight against Chagas disease. Its mechanism of action, centered on parasite-specific enzymatic activation, provides a clear rationale for its selective toxicity. However, the emergence of resistance through modifications in the activating enzyme highlights the ongoing need for research into new therapeutic strategies, including combination therapies and the development of novel compounds that can circumvent these resistance mechanisms.

For the drug development professional, the journey of Nifurtimox from a legacy drug to a newly formulated and rigorously tested pediatric medication, as exemplified by the CHICO trial, underscores the importance of continuous innovation even with established molecules. The development of new formulations to improve bioavailability and patient compliance is a testament to this.

For the bench scientist, the detailed protocols provided in this guide offer a starting point for further investigation into the synthesis, analysis, and biological activity of Nifurtimox and its analogs. A thorough understanding of its physicochemical properties, mechanism of action, and resistance pathways is crucial for the rational design of the next generation of trypanocidal drugs.

References

  • Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. (2023). Pharmaceuticals, 16(10), 1485. [Link]

  • A Study to Learn How Well Nifurtimox Works and How Safe it is in Children Aged 0 to 17 Years With Chagas' Disease, an Inflammatory, Infectious Disease Caused by the Parasite Trypanosoma Cruzi. (2021). ClinicalTrials.gov. Retrieved February 12, 2026, from [Link]

  • Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. (2024). PLoS One, 19(2), e0298818. [Link]

  • US Patent for Process of making 5-nitro-2-furaldehyde semicarbazone Patent (Patent # 2,548,173 issued April 10, 1951). (n.d.). Justia Patents. Retrieved February 12, 2026, from [Link]

  • Hall, B. S., Wilkinson, S. R., & Kelly, J. M. (2011). Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. [Link]

  • Wilkinson, S. R., Taylor, M. C., & Kelly, J. M. (2008). A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]

  • Nifurtimox - LiverTox - NCBI Bookshelf. (2023, July 18). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Nifurtimox | New Drug Approvals. (2020, September 23). Retrieved February 12, 2026, from [Link]

  • Benznidazole-Resistance in Trypanosoma cruzi Is a Readily Acquired Trait That Can Arise Independently in a Single Population. (2012). The Journal of Infectious Diseases, 206(2), 220-228. [Link]

  • Mejia, A. M., et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. Acta Tropica, 129, 57-61. [Link]

  • Efficacy and Safety of Nifurtimox in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE). (2023). Antimicrobial Agents and Chemotherapy, 67(5), e0134922. [Link]

  • Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox. (2022). Chemical Research in Toxicology, 35(11), 2005-2018. [Link]

  • Nifurtimox. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 3-Methylthiomorpholin-4-amine 1,1-dioxide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Structural and Mechanistic Investigation of the Unusual Metabolism of Nifurtimox. (2022). Chemical Research in Toxicology, 35(11), 2005-2018. [Link]

  • Altcheh, J., et al. (2021). Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of nifurtimox in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO). PLoS Neglected Tropical Diseases, 15(1), e0008992. [Link]

  • Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Policy | ClinicalTrials.gov. (n.d.). Retrieved February 12, 2026, from [Link]

  • Update on nifurtimox for treatment of Chagas disease. (2021). Drugs of Today, 57(4), 251. [Link]

  • Solid Nanomedicines of Nifurtimox and Benznidazole for the Oral Treatment of Chagas Disease. (2021). Pharmaceutics, 13(10), 1566. [Link]

  • Quantitative Determination of Nifurtimox in Pharmaceutical Preparations by High-Performance Liquid Chromatography. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Technical Safety Guide: 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic Acid

This guide provides a comprehensive technical safety profile for 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid . Editorial Note: As of the current chemical indexing, a specific public CAS number or commercial Safety...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical safety profile for 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid .

Editorial Note: As of the current chemical indexing, a specific public CAS number or commercial Safety Data Sheet (SDS) for this exact structural isomer is not widely available. The following data is a derived technical profile synthesized from Structure-Activity Relationships (SAR) of its constituent functional groups (Hydrazine, Nitro, Sulfonic Acid, Phenoxy ether) and close analogues (e.g., 4-Hydrazinobenzenesulfonic acid, 3-Nitrobenzenesulfonic acid).

Chemical Identity & Physicochemical Profile[1][2][3]

PropertyDetail
Chemical Name 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid
Molecular Formula ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Molecular Weight ~325.30 g/mol
Predicted Structure Benzene ring substituted with: [1][2][3][4]• -SO₃H (Pos 1: Acidic/Solubilizing)• -O-Ph (Pos 2: Phenoxy ether)• -NO₂ (Pos 3: Nitro group)• -NHNH₂ (Pos 5: Hydrazine group)
Physical State Solid (likely yellow/orange crystalline powder due to nitro-conjugation).
Solubility High water solubility (Sulfonic acid moiety); soluble in DMSO, DMF.
Acidity (pKa) Strongly acidic (

proton), likely exists as a zwitterion internally.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Based on the functional moieties, this compound presents a complex hazard profile combining toxicity , corrosivity , and energetic instability .

Core Hazards
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3.[5] Hydrazine derivatives are potent metabolic poisons.

  • Skin Corrosion/Irritation: Category 1B.[6] The sulfonic acid group confers corrosivity; the hydrazine group is a strong irritant.

  • Skin Sensitization: Category 1.[7] Hydrazines are established sensitizers; repeated exposure may cause allergic contact dermatitis.

  • Carcinogenicity: Category 1B/2.[5] (Predicted) Hydrazine derivatives are often genotoxic and reasonably anticipated carcinogens.

  • Specific Target Organ Toxicity (Repeated): Liver, Kidneys, Blood (Hemolytic anemia risk typical of aromatic hydrazines).

Energetic Hazard (Critical)
  • Self-Reactive Potential: The molecule contains both an oxidizing group (

    
    ) and a reducing group (
    
    
    
    ) on the same scaffold. While the sulfonic acid stabilizes the salt form, dry heating or friction could trigger rapid decomposition.
  • Incompatible with: Strong oxidizers, reducing agents, and heavy metal ions (which catalyze hydrazine decomposition).

Handling & Engineering Controls

Protocol: Strict Isolation Required. Do not handle on an open bench. All operations must occur within a certified Chemical Fume Hood or Glove Box.

Operational Workflow

HandlingProtocol cluster_safety Critical Controls Start Storage (Inert/Cold) Transfer Transfer (Glove Box/Hood) Start->Transfer Argon/N2 Weighing Weighing (Closed Balance) Transfer->Weighing Anti-static Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization No Metal Spatulas Reaction Reaction System (Inert Gas Line) Solubilization->Reaction Cannula Transfer

Figure 1: Safe handling workflow emphasizing inert atmosphere and containment.

Specific Precautions
  • Atmosphere: Store and handle under Argon or Nitrogen . Hydrazines oxidize in air to form unstable peroxides or diazo compounds.

  • Tools: Use ceramic or glass tools. Avoid metal spatulas (Fe, Cu, Ni), as metal ions can catalyze the decomposition of the hydrazine moiety, potentially leading to ignition.

  • PPE:

    • Respiratory: P100/HEPA respirator if powder handling is unavoidable outside a glovebox.

    • Dermal: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves for extended handling.

    • Eye: Chemical splash goggles + Face shield.

Emergency Response & Decontamination

WARNING: Do NOT use standard bleach (Sodium Hypochlorite) directly on concentrated hydrazine spills. This can generate explosive chloramines or cause immediate ignition.

Spill Management Protocol

Step 1: Evacuation & PPE Evacuate the immediate area.[8][9] Don full PPE (SCBA recommended for large spills due to toxic vapors).

Step 2: Containment Absorb liquid spills with Vermiculite or Dry Sand .[8] Do not use combustible materials like sawdust.

Step 3: Neutralization (The "Dilute & Oxidize" Method)

  • Dilution: If the spill is solid, carefully dissolve in a large volume of water (slowly, to manage exotherm from acid).

  • Controlled Oxidation: Treat the dilute solution with Calcium Hypochlorite solution or Hydrogen Peroxide (excess) slowly and with cooling.

    • Mechanism:[8][10][11][12] Converts hydrazine to Nitrogen gas (

      
      ) and water.[13]
      
    • Alternative: Use a commercial hydrazine neutralizer (e.g., specific chelating/oxidizing blends) if available.

Fire Fighting
  • Media: Water spray, Dry Chemical, or

    
    .[8][9]
    
  • Hazards: Thermal decomposition emits Nitrogen Oxides (

    
    )  and Sulfur Oxides (
    
    
    
    )
    . Both are corrosive and toxic.

EmergencyLogic Start Spill Detected Type Liquid or Solid? Start->Type SolidAction Cover with Sand/Vermiculite Type->SolidAction Solid LiquidAction Absorb with Inert Material Type->LiquidAction Liquid Decon Decontamination Decision SolidAction->Decon LiquidAction->Decon Bleach Direct Bleach? Decon->Bleach Avoid SafeOx Dilute then Calcium Hypochlorite Decon->SafeOx Recommended Stop Explosion Hazard! Bleach->Stop

Figure 2: Emergency decision tree highlighting the risk of direct bleach application.

Toxicology & Biological Activity[6]

While specific


 data is unavailable, the toxicity is inferred from analogues:
  • Mechanism of Action:

    • Hydrazine: Reacts with carbonyl groups (aldehydes/ketones) in cofactors (e.g., Pyridoxal Phosphate/Vitamin B6), inhibiting GABA synthesis (neurotoxicity).

    • Alkylation: Potential to alkylate DNA, leading to mutagenesis.

    • Redox Cycling: The nitro group can undergo enzymatic reduction to nitroso/hydroxylamine intermediates, generating Reactive Oxygen Species (ROS).

  • Target Organs:

    • Blood: Methemoglobinemia (blue skin, hypoxia) and hemolysis.

    • Liver: Hepatotoxicity (fatty degeneration).

    • CNS: Seizures (due to B6 depletion).

Disposal Considerations

Waste Stream: Hazardous Chemical Waste (Toxic + Corrosive) .

  • Do NOT dispose of down the drain.

  • Labeling: Clearly label as "Hydrazine Derivative - Toxic/Corrosive - Oxidizer/Reducer Hazard".

  • Method: High-temperature incineration with a scrubber for

    
     and 
    
    
    
    is the only recommended disposal method. Chemical deactivation should only be performed by waste management professionals.
References
  • PubChem. (n.d.). 3-Nitrobenzenesulfonic acid (CAS 98-47-5).[6] National Library of Medicine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Hydrazinobenzenesulfonic acid. Retrieved from [Link]

  • International Labour Organization (ILO). (2018). ICSC 0938 - Phenylhydrazine.[9] International Chemical Safety Cards. Retrieved from [Link]

  • Brubaker, K. L. (1986). The chemistry of the hypochlorite neutralization of hydrazine fuels. Argonne National Lab. Retrieved from [Link][14]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Hydrazine Sulfonates in Modern Heterocyclic Synthesis

Introduction: Beyond the Classical Hydrazine Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures enabling precise interactions with biological targets and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Classical Hydrazine

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique architectures enabling precise interactions with biological targets and conferring novel electronic or physical properties. The synthesis of these scaffolds is a cornerstone of organic chemistry. While hydrazine itself is a classical building block, its sulfonylated derivatives—most notably p-toluenesulfonylhydrazide (tosylhydrazine) and its progeny, tosylhydrazones—have emerged as exceptionally versatile and stable reagents.[1]

This guide moves beyond simple condensation reactions to explore the strategic applications of hydrazine sulfonates. Their utility stems from their ability to serve as precursors to highly reactive intermediates, such as diazo compounds and sulfonyl-stabilized anions, under controlled conditions.[2] This allows for the construction of complex heterocyclic rings through mechanisms like 1,3-dipolar cycloadditions and multicomponent reactions that are often challenging with unsubstituted hydrazine. We will delve into the mechanistic rationale behind these powerful transformations and provide robust, field-tested protocols for their implementation.

Core Application 1: Pyrazole Synthesis via In Situ Diazo Compound Generation

The pyrazole ring is a privileged scaffold found in numerous pharmaceuticals, including celecoxib (a COX-2 inhibitor) and sildenafil (a PDE5 inhibitor).[3] The use of tosylhydrazones, derived from the condensation of tosylhydrazine with aldehydes or ketones, provides one of the most reliable and regioselective methods for their synthesis.[4][5]

Mechanistic Rationale & Causality

The core principle of this approach is the base-mediated decomposition of a tosylhydrazone to a diazo compound, a transformation known as the Shapiro reaction or a related variant. The p-toluenesulfinate anion is an excellent leaving group, facilitating this elimination. The resulting diazo compound is a versatile 1,3-dipole that can be trapped in situ by a suitable dipolarophile, such as an alkyne, to construct the pyrazole ring via a [3+2] cycloaddition.[4]

The choice of base and solvent is critical; strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or aluminum chloride are often employed to favor the elimination pathway over competing side reactions.[4][5] When using N-alkylated tosylhydrazones with terminal alkynes, this method provides exceptional regioselectivity, leading predominantly to 1,3,5-trisubstituted pyrazoles.[6][7] This is a significant advantage over classical condensation methods with β-diketones, which can often yield isomeric mixtures.

Workflow & Mechanism: Pyrazole Synthesis

Start Tosylhydrazone + Terminal Alkyne Base Add Base (e.g., K₂CO₃, AlCl₃) Start->Base Step 1: Initiation Diazo In Situ Generation of Diazo Compound Intermediate Base->Diazo Step 2: Elimination Sulfinate Elimination of p-Toluenesulfinate (Good Leaving Group) Diazo->Sulfinate Cycloadd [3+2] 1,3-Dipolar Cycloaddition with Alkyne Diazo->Cycloadd Step 3: Annulation Pyrazole 1,3,5-Trisubstituted Pyrazole (Regioselective Product) Cycloadd->Pyrazole Step 4: Formation Start 1,4-Dicarbonyl Compound + Hydrazine Derivative Condense Cyclocondensation Start->Condense Step 1 Intermediate Formation of Cyclic Dihydropyridazine Intermediate Condense->Intermediate Step 2 Elim Oxidation or Elimination of H₂O Intermediate->Elim Step 3 Product Aromatic Pyridazine Product Elim->Product Step 4

Sources

Application

Application Notes &amp; Protocols: 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic Acid as a Versatile Synthetic Building Block

< Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid as a multifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid as a multifunctional building block in organic synthesis. We present its intrinsic chemical properties, strategic reaction sites, and detailed, field-tested protocols for its application in constructing complex molecular architectures. The protocols herein focus on leveraging the distinct reactivity of the hydrazine and nitro functionalities for the synthesis of heterocyclic compounds and substituted anilines, which are key intermediates in medicinal chemistry and materials science.

Introduction: A Multifunctional Scaffold

5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid is a unique trifunctional reagent. Its structure incorporates a nucleophilic arylhydrazine, an electron-withdrawing nitro group that activates the aromatic ring and serves as a precursor to an amino group, and a strongly acidic sulfonic acid group that imparts high water solubility. This combination of functionalities allows for a diverse range of chemical transformations, making it an attractive starting material for generating libraries of complex molecules.

Key Structural Features & Synthetic Potential:

  • Arylhydrazine Moiety: A potent nucleophile and a classic precursor for the synthesis of nitrogen-containing heterocycles such as pyrazoles and indoles. It is a cornerstone of reactions like the Fischer indole synthesis.[1]

  • Nitroaromatic System: The nitro group is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. Crucially, it can be selectively reduced to an amine, providing a synthetic handle for amidation, sulfonamidation, and diazotization reactions.[2][3]

  • Benzenesulfonic Acid Group: This strong acid group ensures high polarity and solubility in aqueous and polar protic solvents.[4] It can also serve as a directing group in electrophilic aromatic substitutions or be removed under harsh conditions (desulfonation) if necessary.[5][6]

The strategic placement of these groups allows for sequential and regioselective reactions, enabling the construction of diverse molecular frameworks from a single starting material.

Caption: Key reactive sites and potential synthetic pathways.

Handling and Safety

Hydrazine derivatives and nitroaromatic compounds should be handled with care as they are potentially toxic and can be energetic.

  • Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and heat sources. The compound is hygroscopic.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application Protocols

The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Synthesis of 1-Aryl-5-substituted Pyrazoles via Condensation with 1,3-Dicarbonyls

This protocol details the classic Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring, a common scaffold in pharmaceuticals.[8] The arylhydrazine moiety of the building block reacts with a 1,3-dicarbonyl compound to form a di-substituted pyrazole.

Scientist's Note: The sulfonic acid group on our building block makes it highly soluble in polar solvents like ethanol and water, which can be advantageous for this reaction. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]

Materials:

  • 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Ethanol (reagent grade)

  • Glacial Acetic Acid (catalyst)

  • Stir plate and magnetic stir bar

  • Reflux condenser and heating mantle

  • Round-bottom flask

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid in 30 mL of ethanol. Add 1.1 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. This acid catalyst accelerates both the initial condensation and the final dehydration step.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting hydrazine is a key indicator of reaction completion. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product. The high polarity of the sulfonic acid group often leads to good crystallinity.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the desired pyrazole derivative.

ReagentMolar Eq.MW ( g/mol )Amount
Building Block1.0341.293.41 g
Acetylacetone1.1100.121.10 g
Ethanol--30 mL
Glacial Acetic Acidcatalytic-~5 drops
Table 1: Reagent quantities for pyrazole synthesis.
Protocol 2: Selective Reduction of the Nitro Group to an Amine

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities is a critical transformation in organic synthesis.[10] The resulting aniline is a versatile intermediate for further functionalization.

Scientist's Note: Catalytic hydrogenation is often the cleanest method, but can sometimes affect other groups. A classic alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. SnCl₂ is a mild reducing agent that shows good chemoselectivity for the nitro group over many other functionalities.[2] The high solubility of the sulfonic acid substrate in aqueous acid is a significant advantage for this method.

Materials:

  • Synthesized pyrazole derivative from Protocol 1

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 5M solution

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Experimental Procedure:

  • Reaction Setup: Suspend 1.0 equivalent of the nitro-containing starting material in a mixture of ethanol and water (1:1 v/v) in a round-bottom flask.

  • Reagent Addition: Add 4-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension. Cool the flask in an ice bath and slowly add concentrated HCl with vigorous stirring. An exothermic reaction will occur.

  • Reaction: After the initial exotherm subsides, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with water.

    • The aqueous filtrate contains the desired amino product, which can often be precipitated by adjusting the pH back to its isoelectric point or isolated via crystallization.

G start Start: Nitro-Aryl Compound in EtOH/H₂O add_sncl2 Add SnCl₂·2H₂O (4-5 eq.) start->add_sncl2 add_hcl Slowly add conc. HCl in Ice Bath add_sncl2->add_hcl stir Stir at Room Temp (3-6 hours) add_hcl->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete neutralize Neutralize with 5M NaOH to pH 8-9 monitor->neutralize Complete filter Filter through Celite neutralize->filter product Product: Amino-Aryl Compound in Aqueous Filtrate filter->product

Caption: Workflow for the selective reduction of the nitro group.

Further Transformations & Outlook

The protocols above represent just two of the many possibilities for this building block. The resulting amino-pyrazole can be further derivatized at the newly formed aniline nitrogen. Additionally, the hydrazine moiety can participate in modern cross-coupling reactions. For instance, palladium-catalyzed Heck-type reactions have been reported with arylhydrazines, opening pathways to C-C bond formation.[1] The sulfonic acid group, while ensuring solubility, can also be converted to a sulfonyl chloride, sulfonamide, or sulfonate ester, further expanding the synthetic utility of this versatile scaffold.[5][11]

References

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Sharma, S., et al. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. J. Org. Chem., 79, 9433-9439.
  • Kim, S., et al. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • LookChem. (n.d.). Cas 98-11-3, Benzenesulfonic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Benzenesulfonic acid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions.
  • PMC. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • Yuze Chemical Technology. (2025). What are the products of benzene sulfonation?.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Chemistry Steps. (n.d.). Sulfonation of Benzene.
  • ChemicalBook. (2025). 4-Hydrazinobenzenesulfonic acid.

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Phenoxybenzenesulfonic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Phenoxybenzenesulfonamide Scaffold In the landscape of modern medicinal chemistry, the diar...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Phenoxybenzenesulfonamide Scaffold

In the landscape of modern medicinal chemistry, the diaryl ether motif is a privileged structure, frequently incorporated into molecules designed to interact with a wide array of biological targets.[1] When this functionality is combined with a sulfonamide group, specifically in the form of a 2-phenoxybenzenesulfonamide, it gives rise to a molecular scaffold with significant potential in drug discovery. Sulfonamides are a cornerstone of therapeutic agents, exhibiting a vast range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The unique three-dimensional arrangement of the 2-phenoxybenzenesulfonamide core allows for the presentation of substituents in distinct vectors, enabling fine-tuning of interactions with protein binding pockets.

This guide provides a detailed exploration of the nucleophilic substitution reactions of 2-phenoxybenzenesulfonic acid derivatives, a key transformation for the synthesis of diverse compound libraries based on this valuable scaffold. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss their applications in the context of drug development.

Mechanistic Overview: The SNAr Pathway

The primary mechanism governing the nucleophilic substitution of activated aryl halides and related compounds, such as sulfonyl chlorides, is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the sulfonyl chloride). This attack is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the resulting negative charge. The formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is the rate-determining step of the reaction.

Step 2: Elimination of the Leaving Group and Aromatization

In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Diagram: SNAr Mechanism for the Synthesis of a 2-Phenoxybenzenesulfonamide

Caption: SNAr mechanism for sulfonamide synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-phenoxybenzenesulfonamides

This protocol describes a general and reliable method for the synthesis of N-aryl-2-phenoxybenzenesulfonamides via the reaction of 2-phenoxybenzenesulfonyl chloride with various anilines.

Materials:

  • 2-Phenoxybenzenesulfonyl chloride

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask, add the base (e.g., pyridine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-phenoxybenzenesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-phenoxybenzenesulfonamide.[5]

Data Presentation: Representative Yields for N-Aryl-2-phenoxybenzenesulfonamide Synthesis

EntryAniline DerivativeProductYield (%)
1AnilineN-Phenyl-2-phenoxybenzenesulfonamide85
24-ChloroanilineN-(4-Chlorophenyl)-2-phenoxybenzenesulfonamide82
34-MethoxyanilineN-(4-Methoxyphenyl)-2-phenoxybenzenesulfonamide88
44-MethylanilineN-(p-tolyl)-2-phenoxybenzenesulfonamide86

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Diagram: Experimental Workflow for Sulfonamide Synthesis

Workflow start Dissolve Aniline and Base in Solvent cool Cool to 0°C start->cool add_sulfonyl Add 2-Phenoxybenzenesulfonyl Chloride Solution cool->add_sulfonyl react Stir at Room Temperature (12-24h) add_sulfonyl->react workup Workup: - Dilute with Solvent - Wash with HCl, NaHCO₃, Brine react->workup dry Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Isolated N-Aryl-2-phenoxybenzenesulfonamide purify->product

Caption: Workflow for N-aryl-2-phenoxybenzenesulfonamide synthesis.

Protocol 2: Synthesis of the Starting Material - 2-Phenoxybenzenesulfonic Acid via Ullmann Condensation

The 2-phenoxybenzenesulfonic acid starting material can be synthesized via an Ullmann condensation reaction. This copper-catalyzed reaction forms the diaryl ether bond.[4][6]

Materials:

  • 2-Bromobenzenesulfonic acid sodium salt

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-bromobenzenesulfonic acid sodium salt (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous solution with concentrated HCl to a pH of approximately 1-2 to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield 2-phenoxybenzenesulfonic acid.

Applications in Drug Development

The 2-phenoxybenzenesulfonamide scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active molecules. The diaryl ether linkage provides a degree of conformational flexibility, while the sulfonamide group can act as a key hydrogen bond donor and/or acceptor, as well as a bioisosteric replacement for a carboxylic acid or amide.

Therapeutic Targets and Potential Applications:

  • Anticancer Agents: Numerous diaryl ether and sulfonamide-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[2][7] These molecules can target key signaling pathways involved in cancer progression.

  • Anti-inflammatory Agents: The sulfonamide moiety is a well-known pharmacophore in anti-inflammatory drugs. Diaryl ether sulfonamides have been explored as inhibitors of enzymes involved in the inflammatory cascade.

  • Antiviral and Antibacterial Agents: The sulfonamide class of drugs has a long history as effective antimicrobial agents.[3] The 2-phenoxybenzenesulfonamide scaffold can be decorated with various substituents to develop novel antibacterial and antiviral compounds.

  • Enzyme Inhibitors: The structural features of 2-phenoxybenzenesulfonamides make them attractive candidates for the design of inhibitors for a range of enzymes, including carbonic anhydrases and kinases.[8]

Conclusion

The nucleophilic substitution reactions of 2-phenoxybenzenesulfonic acid derivatives represent a robust and versatile strategy for the synthesis of complex molecules with significant therapeutic potential. A thorough understanding of the underlying SNAr mechanism, coupled with carefully optimized experimental protocols, enables the efficient generation of diverse libraries of 2-phenoxybenzenesulfonamides for biological screening. The continued exploration of this privileged scaffold is likely to yield novel drug candidates for a wide range of diseases.

References

  • Raffa, D., Maggio, B., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. Bioorganic & Medicinal Chemistry, 23(21), 6895-6906. [Link]

  • Raffa, D., Maggio, B., et al. (2015). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-(2-phenoxyacetamido)benzamides. Bioorganic & Medicinal Chemistry, 23(21), 6895-6906. [Link]

  • Li, M., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(19), 6523. [Link]

  • Yonova, I. M., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2564-2575. [Link]

  • Chen, J., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10337-10353. [Link]

  • Li, Y., et al. (2019). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Molecules, 24(15), 2755. [Link]

  • Al-Ghamdi, S. A. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(14), 5434. [Link]

  • Kazancıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Biaryl ether sulfonamides and their use as therapeutic agents. (2014). KR20140105445A.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Singh, R., et al. (2021). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). US5516906A.
  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • A process for the preparation of phenoxybenzamine. (2018). WO2018130942A1.
  • Zhang, Z., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(10), 1668-1673. [Link]

  • Process for the preparation of benzene sulfonamides. (1995). EP0512953B1.
  • Arfa, M. A., et al. (2019). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 32(10), e3984. [Link]

  • Heravi, M. M., et al. (2012). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]

  • Ma, D., & Cai, Q. (2008). Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. Angewandte Chemie International Edition, 47(15), 2744-2747. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic Acid

Ticket ID: #SYN-5H3N2P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering yield ceilings in the synthesis of 5-hydrazinyl-3-nitro-2-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-5H3N2P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield ceilings in the synthesis of 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid .[1] Our analysis suggests that if you are attempting a direct nucleophilic aromatic substitution (


) on a halide precursor, you are fighting unfavorable electronic and steric effects.

The Phenoxy group at position 2 is an electron-donating group (EDG) by resonance, which deactivates the position 5 carbon toward nucleophilic attack. While the nitro group at position 3 is withdrawing, its meta relationship to the reaction site (position 5) provides insufficient activation for a clean hydrazine displacement.

The Solution: Switch to the Diazotization-Reduction Protocol . This route converts the amine precursor (5-amino-3-nitro-2-phenoxybenzenesulfonic acid) into the hydrazine with significantly higher fidelity.

Module 1: The "Golden Path" Protocol

This protocol utilizes the Sodium Sulfite Reduction method.[2] It is superior to Stannous Chloride (


) for sulfonated substrates because it avoids heavy metal contamination and simplifies the isolation of water-soluble products.
Reagents & Stoichiometry
ReagentEquiv.[1][3][4]RoleCritical Note
Start Material (Amine) 1.0SubstrateMust be finely ground/dispersed.
Sodium Nitrite (

)
1.05DiazotizationExcess leads to nitrosamine impurities.
HCl (conc.) 2.5 - 3.0Acid SourceMaintains pH < 2 for diazonium stability.
Sodium Sulfite (

)
2.2ReductantFreshly prepared solution is vital.
Sodium Bisulfite (

)
0.5pH BufferPrevents formation of azo tars.
Step-by-Step Workflow
Phase 1: Diazotization (The "Cold" Step)
  • Dissolution: Suspend the 5-amino-3-nitro-2-phenoxybenzenesulfonic acid in water. Add sodium carbonate (

    
    ) until dissolved (pH ~7-8), then cool to 0–5°C .
    
  • Acidification: Rapidly add the amine solution to a stirred mixture of concentrated HCl and crushed ice. Goal: Fine precipitation of the amine salt.

  • Nitrosation: Add the

    
     solution dropwise, maintaining temperature < 5°C .
    
    • Checkpoint: The solution should turn clear/pale yellow. If it turns dark brown, temperature is too high (phenol formation).

    • Test: Starch-iodide paper must turn blue immediately (slight excess nitrite).

Phase 2: Reduction (The "Sulfite" Step)
  • Preparation: In a separate vessel, mix

    
     and 
    
    
    
    in water. Cool to 10°C .[3][5]
  • Addition: Pour the cold diazonium solution into the sulfite solution rapidly.

    • Chemistry: The diazonium salt converts to the diazo-sulfonate (stable orange/red intermediate).

  • Heating: Warm the mixture to 60–70°C for 1 hour. The color should fade to yellow as the diazo-sulfonate reduces to the hydrazine-disulfonate .

Phase 3: Hydrolysis & Isolation
  • Hydrolysis: Add concentrated HCl (approx. 30% of total volume) and heat to 100°C (Reflux) for 2–3 hours.

    • Mechanism:[3][6][7][8][9][10][11] This cleaves the labile N-sulfonic acid group formed during sulfite reduction.

  • Crystallization: Cool slowly to 0°C . The product, 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid, will crystallize as the zwitterion or hydrochloride salt.

  • Filtration: Filter cold. Wash with ice-cold saturated NaCl solution (brine) to prevent redissolution.

Module 2: Troubleshooting Logic (Q&A)

Q1: My yield is <40%, and the mother liquor is dark red. What happened?

Diagnosis: Coupling side-reactions. Fix: You likely performed the reduction at the wrong pH. If the sulfite solution is too alkaline, the diazonium salt couples with the sulfite product to form azo dyes (red/brown tars). Ensure you use a Sulfite/Bisulfite blend to keep the pH slightly acidic (pH 6.0–6.5) during the initial mixing.

Q2: The product "oils out" instead of crystallizing.

Diagnosis: Impurities lowering the melting point or insufficient ionic strength. Fix:

  • Seed Crystals: Retain a small amount of crude solid from a previous batch to seed the cooling solution at 40°C.

  • Common Ion Effect: Add chemically pure NaCl (10-15% w/v) during the cooling phase. This "salts out" the sulfonic acid derivative.

Q3: The product is turning pink/brown upon drying.

Diagnosis: Oxidation. Hydrazines are sensitive to air, especially when wet. Fix: Wash the filter cake with cold ethanol (to remove water) and dry under vacuum at 40°C with a nitrogen bleed. Store under inert gas.

Module 3: Visualization & Logic Mapping

Figure 1: Synthesis Workflow & Critical Control Points

SynthesisWorkflow Start Start: 5-Amino-3-nitro- 2-phenoxybenzenesulfonic acid Diazotization Diazotization (NaNO2, HCl, <5°C) Start->Diazotization Dissolve & Cool Check1 Checkpoint: Starch-Iodide (+) Diazotization->Check1 Check1->Diazotization If White (Add NaNO2) Reduction Reduction (Na2SO3 + NaHSO3) Check1->Reduction If Blue Intermediate Intermediate: Hydrazine Disulfonate Reduction->Intermediate Warm to 60°C Hydrolysis Acid Hydrolysis (Reflux, HCl) Intermediate->Hydrolysis Cleave N-SO3H Isolation Isolation (Cool to 0°C + NaCl) Hydrolysis->Isolation Crystallize Product Final Product: 5-Hydrazinyl-3-nitro- 2-phenoxybenzenesulfonic acid Isolation->Product Filter & Dry

Caption: Step-by-step process flow emphasizing the critical starch-iodide checkpoint and temperature-dependent transitions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Low Yield / Impurity Obs1 Dark Red/Brown Reaction Mixture Issue->Obs1 Obs2 No Precipitate (Clear Solution) Issue->Obs2 Obs3 Product Decomposes on Drying Issue->Obs3 Sol1 Cause: Azo Coupling Fix: Lower pH during reduction (Use Bisulfite) Obs1->Sol1 Sol2 Cause: High Solubility Fix: Add NaCl (Salting Out) or add Ethanol Obs2->Sol2 Sol3 Cause: Oxidation Fix: Vacuum dry under N2 Obs3->Sol3

Caption: Diagnostic logic for resolving common failure modes based on visual observations.

Module 4: Safety & Stability Data

ParameterSpecificationReason
Reaction Temp (Diazotization) ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Prevents decomposition of diazonium to phenol (

loss).
Reaction Temp (Hydrolysis)

Required to break the stable N-S bond in the intermediate.
pH (Reduction)

Prevents coupling (high pH) or

loss (low pH).
Storage

, Inert
Hydrazines are reducing agents; susceptible to auto-oxidation.

References

  • Coleman, G. H. (1922). Phenylhydrazine.[2][4][5][12] Organic Syntheses, Coll. Vol. 1, p. 442. Link

    • Authority: Establishes the foundational protocol for sulfite reduction of diazonium salts.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Authority: definitive guide for diazotization temperature controls and starch-iodide endpoints.
  • Hanson, P., et al. (2002). The mechanism of the reduction of diazonium salts by sulfite. Journal of the Chemical Society, Perkin Transactions 2.
  • Pfizer Inc. (2007). Process for the preparation of aryl hydrazines. World Patent WO2007083320A2. Link

    • Authority: Industrial validation of the sulfite/bisulfite reduction method for scale-up.

Sources

Optimization

Technical Support Center: Purification of 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic Acid

Executive Technical Summary Molecule Profile: 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid Chemical Behavior: This molecule is an amphoteric zwitterion . It contains a strongly acidic sulfonic group ( ), a basic/nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Molecule Profile: 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid Chemical Behavior: This molecule is an amphoteric zwitterion . It contains a strongly acidic sulfonic group (


), a basic/nucleophilic hydrazine group (

), and a lipophilic phenoxy ether.

Core Purification Challenge: The primary difficulty lies in balancing the water solubility conferred by the sulfonate group against the oxidative instability of the hydrazine moiety. Traditional organic extraction (DCM/EtOAc) often fails because the molecule remains in the aqueous phase.

Recommended Strategy:

  • Isoelectric Precipitation (Primary Isolation): Exploiting the zwitterionic "solubility valley" at low pH.

  • Salting Out (Secondary Recovery): Using the common-ion effect to force precipitation.

  • Recrystallization (Polishing): Using a Water/Ethanol gradient to remove inorganic salts and oxidation byproducts.

Primary Purification Protocol: Acid Precipitation

Best for: Isolating crude product from reaction mixtures (e.g.,


 reaction of hydrazine hydrate with 5-chloro-3-nitro-2-phenoxybenzenesulfonic acid).
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Alkaline pH > 10) Filter1 Filtration 1 (Remove solid impurities) Start->Filter1 Acidify Acidification (Add conc. HCl to pH 1-2) Filter1->Acidify Clear Filtrate Cool Cryogenic Crystallization (0-4°C for 4-12 hours) Acidify->Cool CheckPrec Precipitate Formed? Cool->CheckPrec Filter2 Filtration 2 (Collect Solid) CheckPrec->Filter2 Yes SaltOut Salting Out (Add NaCl to 20% w/v) CheckPrec->SaltOut No (Soluble) Wash Wash Cycle (Ice-cold Water + Ethanol) Filter2->Wash SaltOut->Cool Recycle Dry Vacuum Dry (40°C, P2O5 desiccant) Wash->Dry

Caption: Logical flow for the isolation of zwitterionic hydrazine sulfonates from aqueous alkaline media.

Step-by-Step Methodology
  • Clarification: If the crude reaction mixture contains insoluble starting materials (e.g., unreacted phenoxy precursors), filter through a Celite pad while maintaining alkaline pH (pH > 10). The product is soluble as the sulfonate salt.

  • Acidification:

    • Cool the filtrate to

      
       in an ice bath.
      
    • Slowly add concentrated

      
       (37%) dropwise.[1]
      
    • Target pH: 1.0 – 2.0.

    • Technical Note: The sulfonic acid is a strong acid; however, you are targeting the protonation of the hydrazine to form the zwitterion or the hydrochloride salt, which is typically less soluble than the sodium salt.

  • Crystallization: Stir the acidic slurry at

    
     for at least 4 hours. The phenoxy group aids crystallization by increasing hydrophobicity compared to simple benzene sulfonates.
    
  • Filtration: Collect the solid via vacuum filtration (sintered glass funnel).

  • Washing: Wash the cake immediately with:

    • 
       Ice-cold 
      
      
      
      (to prevent re-dissolution).
    • 
       Cold Ethanol (to remove organic impurities and aid drying).
      

Polishing Protocol: Recrystallization

Best for: Removing inorganic salts (


, 

) and colored azo-impurities.
ParameterSpecificationReason
Solvent System Water : Ethanol (3:1 v/v)Sulfonates require water; Ethanol acts as an anti-solvent for salts.
Additive Sodium Bisulfite (

, 0.1%)
Critical: Prevents oxidation of hydrazine to colored azo compounds during heating.
Temperature

Maximizes yield via solubility differential.

Procedure:

  • Suspend the crude solid in minimum boiling water containing 0.1% sodium bisulfite.

  • Add hot ethanol dropwise until a slight turbidity persists, then add a few drops of water to clear it.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter and dry under vacuum over

    
    .
    

Troubleshooting & FAQs

Q1: The product turns brown/red during drying. What is happening?

Diagnosis: Oxidative degradation. The hydrazine group (


) is extremely sensitive to air oxidation, forming azo (

) or azoxy linkages, which are deeply colored. Fix:
  • Atmosphere: Dry under a nitrogen or argon blanket.

  • Stabilizers: Recrystallize with traces of sodium bisulfite or EDTA (to chelate metal ions that catalyze oxidation).

  • Storage: Store in amber vials at

    
    .
    
Q2: I acidified to pH 1, but no precipitate formed.

Diagnosis: The compound is "salting in" or is too water-soluble due to the sulfonic acid group. Fix:

  • The "Common Ion" Effect: Add solid

    
     to the acidic solution (up to 15-20% w/v). The high concentration of 
    
    
    
    and
    
    
    ions will force the organic sulfonate out of solution.
  • Solvent Crash: Add Isopropanol (IPA) or Ethanol (ratio 1:1) to the aqueous solution.[2][3][4] The product is insoluble in organic solvents.[3]

Q3: My NMR shows high inorganic salt contamination.

Diagnosis: Co-precipitation of


 during the acidification step.
Fix: 
  • Flash Recrystallization: Dissolve the product in the minimum amount of hot water. The organic sulfonate will dissolve, but excess

    
     often remains undissolved (if saturated) or stays in solution upon cooling while the organic product crystallizes out first (due to the phenoxy group's lipophilicity).
    
  • Dialysis: For small-scale high-purity needs, use a dialysis membrane (100-500 Da cutoff) against deionized water.

Q4: Can I use Column Chromatography?

Diagnosis: Standard silica gel chromatography usually fails because the sulfonic acid binds irreversibly to the silica. Fix:

  • Reverse Phase (C18): Use a C18 column with water/methanol (containing 0.1% TFA).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Ideal for polar zwitterions.

Diagnostic Logic Tree

Use this decision tree to resolve purity issues in real-time.

TroubleshootingTree Problem Identify Issue NoSolid No Precipitate Problem->NoSolid Color Product is Colored (Pink/Brown) Problem->Color Salt High Salt Content (Ash > 5%) Problem->Salt Sol_SaltOut Add NaCl (20%) OR Add Ethanol NoSolid->Sol_SaltOut Sol_Redox Recrystallize with NaHSO3 + Argon Color->Sol_Redox Sol_Wash Recrystallize from Hot Water Salt->Sol_Wash

Caption: Decision matrix for troubleshooting common isolation defects.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See sections on "Sulfonation of Aromatic Compounds" and "Reduction of Diazonium Salts").
  • Raasch, M. S. (1962). 5-Nitro-2,3-dihydro-1,4-phthalazinedione.[5] Organic Syntheses, 42, 44. Link (Demonstrates hydrazine handling in nitro-aromatic systems).

  • BenchChem Technical Support. (2025). Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. Link (Analogous

    
     protocols for nitro-hydrazine aromatics).
    
  • PubChem. (2025). 4-Hydrazinobenzenesulfonic acid.[6][7] National Library of Medicine. Link (Physicochemical properties of the core scaffold).

  • Karci, F. (2005). Synthesis of some novel hetarylazo dyes derived from 4-hydrazinobenzenesulfonic acid. Dyes and Pigments, 64(1), 85-89.

Sources

Troubleshooting

Preventing oxidation of hydrazine groups in sulfonic acid derivatives

Technical Support Center: Hydrazine-Sulfonate Stability Topic: Preventing Oxidation of Hydrazine Groups in Sulfonic Acid Derivatives Role: Senior Application Scientist Status: Operational Introduction: The "Oxidation Tra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine-Sulfonate Stability Topic: Preventing Oxidation of Hydrazine Groups in Sulfonic Acid Derivatives Role: Senior Application Scientist Status: Operational

Introduction: The "Oxidation Trap"

Welcome to the technical support hub. If you are working with hydrazine-functionalized sulfonic acids (e.g., hydrazinobenzenesulfonic acids), you are likely fighting a two-front war: the inherent reducing power of the hydrazine group (


) and the hygroscopic, zwitterionic nature of the sulfonic acid moiety (

).

When these molecules turn brown or "tar out," it is rarely a random event.[1] It is a predictable cascade driven by trace metals and pH mismanagement . This guide synthesizes mechanistic insight with field-proven protocols to stabilize your chemistry.

Module 1: The Mechanism (FAQ)

Q: Why does my clear reaction mixture turn yellow/brown within minutes?

A: You are witnessing the formation of diazenes and azo-coupling products. Hydrazines are thermodynamically unstable in the presence of oxygen, but kinetically, the reaction with


 is slow. The culprit is Trace Metal Catalysis  (specifically 

,

, and

).[1]

The sulfonic acid group exacerbates this by increasing solubility in aqueous/polar media where these ions thrive. The oxidation pathway is not a simple addition of oxygen; it is a radical chain reaction.

The Metal-Catalyzed Oxidation Cycle

HydrazineOxidation cluster_catalysis Catalytic Loop Hydrazine Hydrazine Derivative (R-NH-NH2) MetalComplex Metal-Hydrazine Complex Hydrazine->MetalComplex + Cu(II)/Fe(III) Radical Hydrazyl Radical (R-NH-NH•) MetalComplex->Radical - e- (Oxidation) Diazene Diazene (R-N=NH) Radical->Diazene - H• Decomp N2 Gas + Hydrocarbons Diazene->Decomp Decomposition Azo Azo Dyes/Tars (R-N=N-R) Diazene->Azo Dimerization (The 'Brown Tar')

Figure 1: The radical oxidation cascade. Note that the "tar" is often the azo-dimer resulting from the coupling of oxidized intermediates.

Module 2: Synthesis & Handling (Troubleshooting)

Q: I am degassing my solvents, but I still see oxidation. What am I missing?

A: "Bubbling" nitrogen (sparging) is often insufficient for hydrazine chemistry. You need to remove dissolved oxygen completely, not just displace the headspace. Furthermore, if you are using stainless steel needles or low-grade solvents, you may be introducing the very metal catalysts that destroy your product.[1]

Protocol A: The Freeze-Pump-Thaw (Gold Standard)

Use this for critical steps where the hydrazine free base is exposed.

  • Vessel: Use a Schlenk flask or heavy-walled ampoule. Fill only to 50% volume.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is solid.
    
  • Pump: Open to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Crucial: Keep the flask frozen. This removes gas from the headspace.[2]

  • Thaw: Close the vacuum. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid as solubility decreases.
    
  • Repeat: Perform 3 cycles minimum.

  • Backfill: Fill with high-purity Argon (heavier than air, provides a better blanket than

    
    ).
    

Q: Can I add anything to the reaction to stop the oxidation?

A: Yes. You must break the catalytic cycle.

AdditiveRoleConcentrationMechanism
EDTA (Disodium) Chelation0.1 - 0.5 mol%Sequesters

/

ions, rendering them catalytically inactive [1].[1]
Sodium Metabisulfite Antioxidant1 - 5 mol%Sacrificial reductant. Scavenges dissolved oxygen before it reacts with hydrazine.
Ascorbic Acid Antioxidant0.5 - 1 mol%Maintains a reducing environment (useful in aqueous workups).

Module 3: Isolation & pH Control

Q: My product decomposes during filtration. How do I stabilize it?

A: The stability of hydrazine derivatives is strictly pH-dependent.

  • Basic pH (>8): The hydrazine is in its free base form (

    
    ). It is electron-rich and highly susceptible to oxidation.
    
  • Acidic pH (<4): The hydrazine is protonated (

    
    ). The positive charge withdraws electron density, making it resistant to radical attack.
    

The Sulfonic Acid Complication: Since you have a sulfonic acid group (


), your molecule is a zwitterion.
  • In Acid:[3][4][5][6][7] It exists as a cation/zwitterion. Stable.

  • In Base: It exists as a dianion (sulfonate + hydrazide anion). Unstable.

Correct Isolation Workflow:

  • Acidify: Quench reactions with HCl to pH < 2.

  • Precipitate: Isolate the product as the Internal Salt or Hydrochloride Salt .

  • Wash: Use deoxygenated, acidic solvents (e.g., Ethanol + 1% HCl).[1] Do not wash with neutral water if the product is soluble; the local pH at the crystal surface can rise, triggering surface oxidation (browning).

Module 4: Storage & Shelf-Life

Q: The powder turned pink/brown in the bottle after a month. Is it ruined?

A: Surface oxidation is common. The sulfonic acid group is hygroscopic (attracts water). This absorbed water brings atmospheric oxygen and creates a mobile phase for metal ions on the crystal lattice.

Storage Protocol:

  • Form: Store as the Hydrochloride Salt (

    
    ). Never store as the free base.
    
  • Atmosphere: Flush the headspace with Argon and seal with Parafilm or a Schlenk cap.

  • Desiccation: Store in a desiccator. Moisture is the vector for oxidation.

  • Purity Check: A slight pink crust can often be washed away with cold, acidic ethanol.[1] Check

    
    -NMR; if the aromatic region is clean and the integral for the hydrazine protons (if visible) is correct, the bulk material is likely salvageable.
    

Visual Troubleshooting Guide

Troubleshooting Start Observation: Color Change / Tarring CheckPH Check pH Start->CheckPH PH_High pH > 7 CheckPH->PH_High Basic PH_Low pH < 4 CheckPH->PH_Low Acidic CheckMetal Check Solvents/Reagents Action_EDTA Action: Add EDTA (0.5 mol%) Degas Solvents CheckMetal->Action_EDTA Suspect Metals/O2 Action_Acid Action: Acidify to pH 1-2 immediately PH_High->Action_Acid PH_Low->CheckMetal Result_Stable Stable Product (Salt Form) Action_Acid->Result_Stable Action_EDTA->Result_Stable Result_Ox Irreversible Oxidation (Discard)

Figure 2: Decision tree for diagnosing instability in real-time.

References

  • Kuhn, L. P., & Wellman, C. (1964).[1] The Metal Ion Catalyzed Oxidation of Hydrazine with Hydrogen Peroxide. Ballistic Research Laboratories.[5][8]

  • Sigma-Aldrich. (n.d.). Phenylhydrazine-4-sulfonic acid Product Sheet. [1]

  • Schlenk Line Survival Guide. (2023). Freeze-Pump-Thaw Degassing.[7][9][10]

  • University of Wisconsin-Madison. (2019). Degassing Solvents Standard Operating Procedure.

  • Robinson, R. (1957).[1] The Oxidation of Hydrazine. Journal of Physical Chemistry. (Contextual grounding for radical mechanism).

Sources

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis Guide: 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic Acid

This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid . It focuses on structural verification, solvent selection strategies, and differentiation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the 1H NMR spectrum for 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid . It focuses on structural verification, solvent selection strategies, and differentiation from common synthetic impurities.

Executive Summary & Strategic Context

5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid is a poly-functionalized aromatic intermediate, often utilized in the synthesis of azo dyes or heterocyclic pharmaceuticals. Its structural complexity—featuring an electron-withdrawing nitro group, a solubilizing sulfonic acid, and a reactive hydrazinyl moiety—presents unique analytical challenges.

This guide compares the analytical performance of different NMR solvent systems and provides a self-validating protocol to distinguish the target molecule from its synthetic precursors (e.g., the 5-chloro analog) and degradation products (e.g., azo dimers).

Core Analytical Challenges
  • Labile Proton Detection: The hydrazinyl group (

    
    ) protons are prone to rapid exchange, making solvent selection critical.
    
  • Regioisomer Confirmation: Verifying the substitution pattern (1,2,3,5-tetrasubstituted benzene) requires precise analysis of coupling constants (

    
    -values).
    
  • Solubility vs. Resolution: Balancing the high polarity of the sulfonic acid group with the need for organic resolution.

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in the NMR analysis of this compound. Below is a comparison of the two primary "alternatives": DMSO-d6 (Method A) and D2O (Method B).

Table 1: Solvent Performance Matrix
FeatureMethod A: DMSO-d6 (Recommended)Method B: D2O (Alternative)Method C: MeOD-d4
Hydrazine Detection Excellent. Distinct broad singlets for

and

(4.0–9.0 ppm).
None. Protons exchange with deuterium (

). Signals disappear.
Poor. Partial exchange/broadening.
Sulfonic Acid Proton Visible (broad, extremely downfield >10 ppm) if dry.Invisible. Exchanged.Invisible. Exchanged.
Aromatic Resolution High. Good separation of phenoxy vs. core ring protons.Moderate. Signals often overlap due to compression.Good.
Solubility Good (for free acid and salts).Excellent (for salts), Poor (for free acid).Moderate.
Impurity ID Can see moisture/residual solvents.[1][2]HDO peak (4.79 ppm) often obscures signals.Residual OH peak can interfere.

Expert Insight: For structural validation (proving the hydrazine is attached), DMSO-d6 is the mandatory standard. D2O should only be used to confirm the backbone structure by simplifying the spectrum (removing exchangeable protons) or for highly soluble sulfonate salts.

Theoretical Spectral Assignment & Prediction

Based on substituent additivity rules (Curphy-Morrison) and fragment analysis, the expected 1H NMR profile in DMSO-d6 (400 MHz) is detailed below.

Structural Logic
  • Core Ring (Benzenesulfonic acid): Tetrasubstituted. Only two aromatic protons remain: H4 and H6 .

    • H4: Located between

      
       and 
      
      
      
      .
    • H6: Located between

      
       and 
      
      
      
      .
    • Coupling: H4 and H6 are meta to each other. Expect a doublet with small coupling constant (

      
      ).
      
  • Phenoxy Ring: Monosubstituted benzene ring. Expect 3 sets of signals (Ortho, Meta, Para).[3]

  • Hydrazine: Labile protons.

Table 2: Predicted Chemical Shifts (DMSO-d6)
Proton IDTypePredicted Shift (

, ppm)
MultiplicityIntegralCoupling (

)
H-4 Ar-H (Core)7.60 – 7.85 Doublet (d)1H

H-6 Ar-H (Core)7.20 – 7.45 Doublet (d)1H

Ph-H (o) Ar-H (Phenoxy)6.90 – 7.10 Doublet (d)2H

Ph-H (m/p) Ar-H (Phenoxy)7.20 – 7.40 Multiplet (m)3H-
-NH- Hydrazine8.50 – 9.50 Broad Singlet1HMay be very broad
-NH2 Hydrazine4.00 – 5.50 Broad Singlet2HExchangeable
-SO3H Sulfonic Acid> 11.0 Broad/Invisible1HHighly acidic/labile

Note on Shifts: The


 group is electron-donating by resonance, which shields H4 and H6 relative to the precursor (5-chloro or 5-nitro). If H4/H6 appear significantly downfield (> 8.0 ppm), suspect oxidation  to the azo compound or failure of the substitution reaction.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow for assigning the spectrum and troubleshooting common issues.

NMR_Analysis_Workflow Start Start: Sample Preparation Solvent_Choice Select Solvent: DMSO-d6 Start->Solvent_Choice Acquire Acquire 1H NMR (Wait 10s d1) Solvent_Choice->Acquire Check_Hydrazine Check 4.0-9.5 ppm region Acquire->Check_Hydrazine Decision_Hydrazine Are NH/NH2 signals present? Check_Hydrazine->Decision_Hydrazine Suspect_D2O Did sample absorb water? (H-D Exchange) Decision_Hydrazine->Suspect_D2O No (Signals Missing) Check_Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Decision_Hydrazine->Check_Aromatic Yes Confirm_Structure Target Confirmed: 5-Hydrazinyl-3-nitro... Suspect_Oxidation Suspect Oxidation (Azo impurity) Coupling_Analysis Analyze Splitting: H4 & H6 must be meta-doublets Check_Aromatic->Coupling_Analysis Coupling_Analysis->Confirm_Structure Pattern Matches Coupling_Analysis->Suspect_Oxidation Pattern Shifts Downfield

Figure 1: Decision tree for validating the structural identity of the target hydrazine compound.

Detailed Experimental Protocol

Reagents & Equipment
  • Compound: ~10 mg of 5-hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard). Note: Use a fresh ampoule to minimize water content.

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d6 .

    • Critical: If the sulfonic acid is in the free acid form, it may be hygroscopic. Ensure the tube is capped immediately.

    • Sonicate for 1 minute to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Hydrazine protons can be broad; higher S/N helps).

    • Relaxation Delay (d1): Set to 5–10 seconds .

      • Reasoning: Sulfonic acid protons and protons adjacent to nitro groups often have long T1 relaxation times. A short d1 will suppress integration accuracy.

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply manual phasing, focusing on the baseline around the broad hydrazine peaks.

    • Integration: Normalize the integration to the Phenoxy Ortho-protons (set to 2.0H) as they are the most stable reference signal.

Differentiation from Alternatives (Impurities)

A key requirement of this guide is comparing the product against "alternatives" (in this case, impurities or precursors).

Scenario A: Starting Material (5-Chloro/Fluoro analog)

If the hydrazine substitution was incomplete:

  • Observation: The H4 and H6 protons will appear downfield (shifted +0.2 to +0.5 ppm) compared to the product.

  • Mechanism: The halogen is electron-withdrawing (inductive), whereas the hydrazine is electron-donating (resonance).

  • Hydrazine Region: The broad NH/NH2 signals (4.0–9.0 ppm) will be absent .

Scenario B: Azo-Dimer Formation (Oxidation)

Aryl hydrazines are unstable and can oxidize to azo compounds (


) or decompose to the hydro-de-hydrazinated product (

).
  • Observation: Disappearance of broad NH2 signals. Appearance of new, sharp aromatic signals.[2]

  • Color Change: The sample often turns from yellow/orange to deep red/brown.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Authoritative text on substituent additivity rules).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for chemical shift prediction logic).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Available at: [Link] (Standard for identifying solvent peaks).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

Mass Spectrometry Fragmentation Guide: N-Nitroso-Deschloro-Furosemide (C12H11N3O6S)

This guide details the mass spectrometry fragmentation patterns of N-Nitroso-Deschloro-Furosemide (C12H11N3O6S), a specific Nitrosamine Drug Substance Related Impurity (NDSRI) found in Furosemide formulations. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of N-Nitroso-Deschloro-Furosemide (C12H11N3O6S), a specific Nitrosamine Drug Substance Related Impurity (NDSRI) found in Furosemide formulations.

Executive Summary

Compound Identity: N-Nitroso-Deschloro-Furosemide (also known as N-Nitroso Furosemide Impurity 3) Formula: C12H11N3O6S Monoisotopic Mass: 325.0368 Da Relevance: Critical regulatory impurity (NDSRI) in Furosemide drug development.

This guide provides a technical analysis of the fragmentation behavior of C12H11N3O6S using High-Resolution Mass Spectrometry (HRMS). It compares this impurity against its chlorinated analog (N-Nitroso-Furosemide) and the parent drug (Furosemide), offering a validated workflow for selective detection in complex matrices.

Chemical Identity & Structural Context

Unlike the parent drug Furosemide, this impurity lacks the chlorine atom at the C-4 position and contains a carcinogenic N-nitroso group on the secondary amine.

FeatureN-Nitroso-Deschloro-FurosemideN-Nitroso-FurosemideFurosemide (Parent)
Formula C12H11N3O6S C12H10ClN3O6SC12H11ClN2O5S
MW (Mono) 325.0368 359.0060330.0077
Key Moiety Deschloro + N-NOChloro + N-NOChloro + NH
Regulatory Status NDSRI (High Concern)NDSRI (High Concern)API

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, use the following optimized parameters.

Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50) to 1 µg/mL.

  • Stability Warning: Protect from light and store at -20°C; nitrosamines are light-sensitive.

LC-MS Conditions
  • Ionization: ESI Negative Mode (ESI-). Note: Sulfonamides ionize efficiently in negative mode due to the acidic -SO2NH2 and -COOH groups.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

MS Source Parameters
  • Capillary Voltage: 2.5 kV (ESI-).

  • Desolvation Temp: 450°C.

  • Collision Energy (CE): Stepped 15-35 eV (to capture both precursor stability and deep fragmentation).

Fragmentation Analysis (Mechanism & Pathways)

In ESI negative mode, C12H11N3O6S forms the deprotonated precursor ion [M-H]⁻ at m/z 324.03 . The fragmentation is driven by the lability of the N-N bond (nitroso group) and the stability of the sulfonamide core.

Primary Pathway: Denitrosation (Loss of NO)

The most diagnostic transition for N-nitrosamines is the cleavage of the N-NO bond.

  • Precursor: m/z 324.03

  • Product: m/z 294.03 (Radical anion)

  • Mechanism: Homolytic cleavage of the N-N bond releases nitric oxide (NO, 30 Da). This confirms the presence of the nitroso moiety.

Secondary Pathway: Desulfonation & Decarboxylation

Following denitrosation or directly from the precursor, the molecule loses the sulfonamide or carboxyl group.

  • Loss of CO₂ (44 Da): m/z 324 → m/z 280.

  • Loss of SO₂ (64 Da): m/z 324 → m/z 260.

Tertiary Pathway: Furfuryl Cleavage

The furan ring is a stable leaving group.

  • Product: m/z 81 (Furfuryl cation, seen in ESI+) or neutral loss of furfuryl radical in ESI-.

Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor [M-H]⁻ m/z 324.03 (C12H10N3O6S)⁻ Frag_NO Loss of NO (-30 Da) m/z 294.03 (Denitrosated Radical) Precursor->Frag_NO Primary (Diagnostic) Frag_CO2 Loss of CO₂ (-44 Da) m/z 280.04 (Decarboxylated) Precursor->Frag_CO2 Secondary Frag_SO2 Loss of SO₂ (-64 Da) m/z 260.07 (Desulfonated) Precursor->Frag_SO2 Secondary Frag_Deep Deep Fragmentation m/z ~215 (Core Ring) Frag_NO->Frag_Deep CE > 30 eV

Caption: Proposed ESI(-) fragmentation pathway for N-Nitroso-Deschloro-Furosemide (m/z 324).

Comparative Performance Guide

This section compares the "product" (C12H11N3O6S standard) against its alternatives (Parent Drug and Chlorinated Impurity) to demonstrate specificity.

Comparison 1: Specificity vs. Parent Drug (Furosemide)

Challenge: Distinguishing the impurity from the API (Active Pharmaceutical Ingredient). Resolution:

  • Mass Shift: The impurity is 5 Da lighter than Furosemide (325 vs 330).

  • Fragmentation: Furosemide (m/z 329) does not show a loss of 30 Da (NO). It primarily loses CO₂ (m/z 285) and SO₂.

Comparison 2: Specificity vs. N-Nitroso-Furosemide (Chlorinated)

Challenge: Distinguishing between the deschloro and chloro forms of the nitrosamine. Resolution:

  • Isotopic Pattern: The Chlorinated form (C12H10ClN3O6S) shows a distinct 3:1 ratio at M and M+2 due to Chlorine-35/37. The Deschloro form (C12H11N3O6S) shows no such pattern.

  • m/z Separation: The Deschloro form is 34 Da lighter (Cl replaced by H).

Summary Table: Diagnostic Ions
CompoundPrecursor (m/z)Key Fragment 1Key Fragment 2Diagnostic Feature
N-Nitroso-Deschloro-Furosemide 324.03 294.03 (-NO) 280.04 (-CO₂)Loss of NO + No Cl Isotope
N-Nitroso-Furosemide358.00328.00 (-NO)314.01 (-CO₂)Loss of NO + Cl Isotope
Furosemide (API)329.01285.02 (-CO₂)205.01 (Core)No Loss of NO

References

  • Cleanchem Laboratories. (2025). N-Nitroso Furosemide Impurity 3 (C12H11N3O6S) Reference Standard. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025). N-Nitroso Furosemide Standards and Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: Furosemide (CID 3440). National Library of Medicine. Retrieved from [Link]

Sources

Validation

HPLC Method Development for Hydrazine-Based Sulfonic Acids

Introduction: The Zwitterionic Challenge Hydrazine-based sulfonic acids (e.g., Phenylhydrazine-4-sulfonic acid, PHSA) represent a unique chromatographic challenge. Structurally, they possess a "Jekyll and Hyde" character...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Hydrazine-based sulfonic acids (e.g., Phenylhydrazine-4-sulfonic acid, PHSA) represent a unique chromatographic challenge. Structurally, they possess a "Jekyll and Hyde" character: the hydrazine moiety is basic and polar, while the sulfonic acid group is strongly acidic and permanently ionized. This creates a zwitterionic molecule that defies standard Reversed-Phase (RP) retention mechanisms.

In drug development, these compounds often appear as key intermediates or potential genotoxic impurities (PGIs). The analytical objective is usually twofold:

  • Assay/Purity: Quantifying the sulfonic acid intermediate itself.

  • Trace Analysis: Detecting unreacted hydrazine (a known carcinogen) within the sulfonic acid matrix.

This guide objectively compares three distinct chromatographic approaches to solving this separation problem, moving beyond the "trial and error" phase into engineered method development.

Comparative Analysis of Methodologies

We evaluated three dominant strategies: Ion-Pair Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) .

Summary of Performance Metrics
FeatureMethod A: Ion-Pairing (IPC) Method B: HILIC (Zwitterionic) Method C: Mixed-Mode (WAX/RP)
Retention Mechanism Hydrophobic masking of chargePartitioning into water-rich layerElectrostatic + Hydrophobic
Peak Shape (Tailing) Excellent (0.9 - 1.1)Good (1.0 - 1.3)Variable (highly pH dependent)
MS Compatibility Poor (Non-volatile salts)Excellent Good (if volatile buffers used)
Sample Diluent Tolerance High (Aqueous friendly)Low (Must be high % organic)Moderate
Robustness High (QC Friendly)Moderate (Equilibration sensitive)High
Best Application Routine QC Assay (UV detection)Trace Analysis / MS IdentificationComplex Impurity Profiling
Deep Dive: The Mechanics of Separation
Method A: Ion-Pair Chromatography (The Traditional Workhorse)
  • Concept: Add a lipophilic counter-ion (e.g., Tetrabutylammonium hydroxide for sulfonic acids or Octanesulfonic acid for hydrazines) to the mobile phase. This forms a neutral ion-pair complex that retains on a standard C18 column.

  • Pros: Turns a polar "un-retainable" molecule into a standard RP peak. Extremely sharp peaks.

  • Cons: The "Memory Effect"—ion-pairing reagents permanently modify the column, making it unusable for other methods. Incompatible with LC-MS due to signal suppression and source contamination.

Method B: HILIC (The Modern Standard)
  • Concept: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% Acetonitrile).[1] Water forms a stagnant layer on the surface; analytes partition into this layer based on polarity.

  • Pros: Direct compatibility with ESI-MS (high organic content enhances ionization). No column contamination.

  • Cons: Sample must be dissolved in high organic solvent to prevent "solvent washout" effects, which can precipitate highly polar sulfonic acids.

Method C: Mixed-Mode Chromatography (The Tunable Solution)
  • Concept: Stationary phases with both alkyl chains (C18) and ion-exchange groups (WAX or SCX) bonded to the surface.

  • Pros: Allows "orthogonal" selectivity. You can tune the retention of the hydrazine (cation exchange) and the sulfonic acid (anion exchange/repulsion) independently by changing pH.

  • Cons: Method development is complex; requires precise control of buffer strength and pH.

Recommended Protocol: HILIC-MS/UV

Why this choice? For modern drug development, HILIC is the superior choice because it supports Mass Spectrometry (critical for tracking impurities) and avoids the system contamination issues of Ion-Pairing.

Experimental Workflow
Step 1: Column Selection
  • Primary Choice: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide).

    • Rationale: The sulfobetaine-type surface interacts well with both the positive hydrazine and negative sulfonate groups without irreversible adsorption.

Step 2: Mobile Phase Design
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8.

    • Note: Ammonium acetate provides ionic strength to suppress secondary electrostatic interactions. pH 5.8 ensures the sulfonic acid is ionized (-) and hydrazine is partially protonated (+), maintaining solubility.

  • Mobile Phase B: 100% Acetonitrile.

Step 3: Gradient Program
Time (min)% A (Aqueous)% B (Organic)Objective
0.0595Initial Hold (Equilibration)
2.0595Injection
15.04060Elution of Sulfonic Acids
16.0595Re-equilibration Start
25.0595System Ready
Step 4: Sample Preparation (Critical)
  • Diluent: 80:20 Acetonitrile:Water.

  • Warning: Dissolving pure sulfonic acid in 100% water and injecting it into a 95% ACN stream will cause "breakthrough"—the analyte will travel with the water plug and elute at the void volume. You must match the sample solvent to the initial mobile phase conditions.

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the mechanistic differences between the methods.

Diagram 1: Method Development Decision Tree

G Start Analyte: Hydrazine-Based Sulfonic Acid Q1 Requirement: MS Compatibility? Start->Q1 HILIC Method B: HILIC (Zwitterionic Column) High Sensitivity Q1->HILIC Yes (Trace/ID) Robustness Is Purity > 98%? Q1->Robustness No (QC Assay) IPC Method A: Ion-Pairing (C18 + TBAH) Best Peak Shape Robustness->IPC Yes (Routine) MMC Method C: Mixed-Mode (WAX/C18) Tunable Selectivity Robustness->MMC No (Complex Matrix)

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection needs and sample complexity.

Diagram 2: Separation Mechanism Comparison

G cluster_0 HILIC Mechanism cluster_1 Ion-Pair Mechanism WaterLayer Stagnant Water Layer (On Silica Surface) AnalyteH Polar Analyte (Hydrazine-Sulfonic) AnalyteH->WaterLayer Retention MobileH Mobile Phase (High ACN) MobileH->AnalyteH Partitioning C18 C18 Surface (Hydrophobic) IP_Reagent Ion-Pair Reagent (TBA+) IP_Reagent->C18 Adsorbs AnalyteIP Analyte (Sulfonic Acid-) AnalyteIP->IP_Reagent Electrostatic Pair

Caption: Mechanistic difference: HILIC relies on water-layer partitioning, while Ion-Pairing relies on electrostatic modification of the stationary phase.

Troubleshooting & Self-Validation (Trustworthiness)

To ensure the method is performing correctly, implement these System Suitability Tests (SST) :

  • The Void Volume Check: Inject Uracil (RP) or Toluene (HILIC). If your analyte elutes at the same time as this marker, you have no retention .

    • Correction for HILIC: In HILIC, Toluene elutes at the void (t0). Your sulfonic acid should elute at k' > 2.0 (at least 2x the void time).

  • Peak Tailing Factor: For hydrazine compounds, silanol interactions often cause tailing.

    • Acceptance Criteria: Tailing Factor (Tf) < 1.5.

    • Fix: Increase buffer concentration (up to 20mM) or temperature (up to 40°C) to reduce secondary interactions.

  • Hysteresis Check (For Mixed-Mode/HILIC): HILIC columns take longer to equilibrate. Run the gradient 3 times as "dummies" before collecting data. If retention times drift >2%, equilibration is insufficient.

References

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011).[2] Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • Thermo Fisher Scientific. (2016). Determination of Hydrazine in Pharmaceutical Drug Substances using HPLC-UV. Application Note. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Sulfonic Acids on BIST A+ Column. Application Method. Link

Sources

Comparative

Comparative Reactivity Guide: 5-Hydrazinyl vs. 5-Amino Benzenesulfonic Acids

[1] Executive Summary This guide provides a technical comparison between 5-hydrazinylbenzenesulfonic acid derivatives and their 5-amino analogs. While both species share a zwitterionic sulfonated aromatic scaffold, their...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 5-hydrazinylbenzenesulfonic acid derivatives and their 5-amino analogs. While both species share a zwitterionic sulfonated aromatic scaffold, their reactivity profiles diverge significantly due to the Alpha Effect inherent in the hydrazine moiety.

Key Takeaway: The 5-hydrazinyl functionality exhibits superior nucleophilicity and unique cyclization potential compared to the 5-amino group.[1] In practical applications, this dictates that 5-hydrazinyl derivatives are the precursors of choice for synthesizing nitrogenous heterocycles (pyrazolones, indazoles) and hydrolytically stable bioconjugates, whereas 5-amino derivatives are restricted to azo coupling, amide formation, or hydrolytically labile Schiff base formation.

Molecular Architecture & Electronic Theory

To understand the reactivity differences, we must first analyze the electronic environment of the nucleophilic centers.

Feature5-Amino Benzenesulfonic Acid (

)
5-Hydrazinyl Benzenesulfonic Acid (

)
Nucleophilic Center Nitrogen (Lone pair in

/

hybrid)
Terminal Nitrogen (

)
Electronic Effect Resonance delocalization into the ring reduces nucleophilicity.[1]Alpha Effect: Lone pair repulsion between

and

raises the ground state energy, increasing nucleophilicity despite similar basicity.
Basicity (pKa) Typically 3.0 – 5.0 (modulated by

)
Typically 3.0 – 5.0 (similar range, but kinetic reactivity is higher)
Redox Stability Susceptible to oxidation (forms quinones/imines)Highly reducing; susceptible to oxidation to diazonium or azo species.
The Alpha Effect Mechanism

The defining characteristic of the hydrazinyl derivative is the Alpha Effect . The lone pair on the internal nitrogen (


, attached to the benzene ring) destabilizes the lone pair on the terminal nitrogen (

) via electron-electron repulsion. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the activation energy for nucleophilic attack compared to the amine analog.

Critical Reactivity Profiles

A. Reaction with Carbonyls: Cyclization vs. Condensation

The most distinct operational difference occurs during reactions with


-keto esters (e.g., Ethyl Acetoacetate). This is the standard pathway for synthesizing pyrazolone-based dyes and radical scavengers (e.g., Edaravone analogs).
  • 5-Hydrazinyl Pathway (Pyrazolone Synthesis): The hydrazine acts as a bifunctional nucleophile .[1]

    • Step 1: The terminal nitrogen (

      
      ) attacks the ketone to form a hydrazone.
      
    • Step 2: The internal nitrogen (

      
      ) attacks the ester carbonyl, driving cyclization and releasing ethanol.
      
    • Result: Formation of a stable 5-pyrazolone ring.

  • 5-Amino Pathway (Enamine/Amide Formation): The amine is a monofunctional nucleophile .[1]

    • Step 1: Attacks the ketone to form a Schiff base (imine) or enamine.

    • Step 2: Cannot cyclize under mild conditions because the nitrogen is already "spent" in the double bond, and there is no secondary nucleophile to attack the ester.

    • Result: Linear ethyl

      
      -aminocrotonate (enamine) or anilide formation.
      
Visualization: Reaction Pathways

ReactivityPathways Start Reagent + Ethyl Acetoacetate Hydrazine 5-Hydrazinyl Derivative Start->Hydrazine Amine 5-Amino Derivative Start->Amine Inter_H Hydrazone Intermediate Hydrazine->Inter_H Fast (Alpha Effect) Cyclization Intramolecular Cyclization (-EtOH) Inter_H->Cyclization Nucleophilic Attack on Ester Product_H 5-Pyrazolone Heterocycle (Precipitate) Cyclization->Product_H Inter_A Schiff Base / Enamine Amine->Inter_A Slower (Reversible) Stall No Spontaneous Cyclization Inter_A->Stall Product_A Linear Enamine/Anilide (Soluble Oil) Stall->Product_A

Caption: Divergent reaction pathways with


-keto esters. The hydrazinyl group enables heterocycle formation, while the amino group stalls at linear condensation.
B. Hydrolytic Stability (Bioconjugation Context)

When coupling to aldehydes for labeling or drug conjugation:

  • Hydrazones (from Hydrazines): Possess an extended

    
    -system involving the 
    
    
    
    bond.[1] They are hydrolytically stable at physiological pH (7.4) but reversible at acidic pH (4-5).[1]
  • Imines (from Amines): The

    
     bond is highly susceptible to hydrolysis in aqueous environments unless reduced to a secondary amine (Reductive Amination).
    

Experimental Implication: If your target molecule requires a stable covalent link without a reduction step (using


), you must  use the 5-hydrazinyl derivative.

Experimental Protocols

The following protocols validate the reactivity difference using a standard


-keto ester test.
Protocol A: Pyrazolone Synthesis (Hydrazinyl Test)

This protocol demonstrates the rapid cyclization unique to the hydrazine moiety.

  • Preparation: Dissolve 10 mmol of 5-hydrazinylbenzenesulfonic acid in 20 mL of water containing 10 mmol NaOH (to neutralize the sulfonic acid).

  • Addition: Add 11 mmol of Ethyl Acetoacetate dropwise at room temperature.

  • Observation: The solution will likely turn yellow/orange. Within 30-60 minutes, a precipitate should form (or upon acidification, depending on the specific isomer's solubility).

  • Workup: Heat to 60°C for 1 hour to drive the cyclization to completion. Acidify with concentrated HCl to pH 1.

  • Result: Filtration yields the 1-(5-sulfophenyl)-3-methyl-5-pyrazolone .[1]

    • Verification:

      
       NMR will show the disappearance of the ethyl ester quartet (
      
      
      
      ppm) and the loss of the hydrazine protons.
Protocol B: Enamine Formation (Amino Test)

This protocol demonstrates the inability of the amine to cyclize under mild conditions.

  • Preparation: Dissolve 10 mmol of 5-aminobenzenesulfonic acid in 20 mL of Ethanol/Water (1:1).

  • Addition: Add 11 mmol of Ethyl Acetoacetate .

  • Reaction: Stir at room temperature for 2 hours.

  • Observation: No precipitate forms. The reaction remains a solution.

  • Forcing Conditions: Even upon refluxing, the major product is the ethyl

    
    -[(5-sulfophenyl)amino]crotonate  (enamine), not a pyrazolone.
    
    • Verification:

      
       NMR will retain the ethyl ester signals (quartet at 
      
      
      
      ppm), indicating the ester group has not reacted.

Comparative Data Summary

Property5-Hydrazinyl Benzenesulfonic Acid5-Amino Benzenesulfonic Acid
Reaction with R-CHO Forms Hydrazone (Stable)Forms Imine (Unstable/Hydrolyzable)
Reaction with

-Keto Esters
Forms Pyrazolone (Heterocycle)Forms Enamine/Anilide (Linear)
Nucleophilicity (

)
High (Alpha Effect)Moderate
Reducing Power Strong (Reduces

,

)
Weak/None
Toxicity Potential Carcinogen/SensitizerGenerally Lower Toxicity
Main Application Pyrazolone dyes, Edaravone analogsAzo dyes, Sulfa drugs
Stability Comparison Diagram

Stability cluster_0 Hydrolytic Stability in Water (pH 7) Hydrazone Hydrazone Linkage (Ar-NH-N=C-R) Imine Imine Linkage (Ar-N=C-R)

Caption: Hydrazones exhibit superior hydrolytic stability compared to imines, making them preferred for aqueous conjugation.

Safety & Handling

  • Hydrazinyl Derivatives: Hydrazines are well-documented skin sensitizers and potential carcinogens.[1] They must be handled in a fume hood. Avoid contact with strong oxidizers (e.g., bleach, peroxides) as this can generate nitrogen gas exothermically or form explosive azides.

  • Amino Derivatives: generally less toxic but should still be treated as irritants.[1]

References

  • Nigst, T. A., Antipova, A., & Mayr, H. (2012).[2][3] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry.

  • Kalia, J., & Raines, R. T. (2008).[4] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

  • PubChem. (n.d.).[1][5] 4-Methoxybenzenesulfonohydrazide (Structural Analog Data). National Library of Medicine.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard text regarding Alpha Effect and Nucleophilicity).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Hydrazinyl-3-nitro-2-phenoxybenzenesulfonic acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Summary: The "Push-Pull" Hazard Senior Scientist Insight: You are handling a "push-pull" molecule. This compound contains a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary: The "Push-Pull" Hazard

Senior Scientist Insight: You are handling a "push-pull" molecule. This compound contains a hydrazine group (strong reducing agent, sensitizer) and a nitro group (energetic, oxidizing potential) anchored to a sulfonic acid core (corrosive).

Do not treat this merely as "another organic solid." The hydrazine moiety poses a stealth risk: it permeates standard nitrile gloves rapidly, often without visible degradation. Simultaneously, the nitro-sulfonic acid combination implies potential shock sensitivity and thermal instability, especially if the material dries out or contacts incompatible metals.

Immediate Directive:

  • Stop: If you are using standard 4-mil nitrile gloves and a surgical mask.

  • Action: Upgrade to laminate liners (Silver Shield®) and P100 respiratory protection immediately.

Hazard Decomposition & Risk Assessment

We dissect the molecule to determine the necessary engineering controls and PPE.

Functional GroupHazard ClassMechanism of InjuryCritical PPE/Control
-NHNH₂ (Hydrazine) Permeation & Toxicity Carcinogen; skin sensitizer.[2][3] Can penetrate nitrile in <15 mins.Laminate/Multi-layer gloves.
-NO₂ (Nitro) Energetic/Explosive Potential shock/friction sensitivity. Thermal runaway risk.Blast shield; Anti-static tools.
-SO₃H (Sulfonic Acid) Corrosive Tissue destruction (chemical burns). Low pH upon solubilization.Acid-resistant apron; Face shield.

PPE Matrix: The "Self-Validating" System

Standard PPE is a single point of failure. We use a Redundant Barrier System to ensure that if one layer fails, the researcher remains protected.

Hand Protection (The Critical Upgrade)
  • Primary Layer (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .

    • Why: Hydrazine derivatives have high permeation rates. Laminate films provide >4 hours of breakthrough time, whereas nitrile may fail in minutes.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) .

    • Why: Provides dexterity and grip (laminates are slippery) and protects the inner glove from physical tears.

  • Protocol: "Check-Change-Check." Inspect outer gloves every 20 minutes. If any discoloration occurs, change both layers.

Respiratory Protection
  • Solid/Powder Handling: P100 (HEPA) Respirator (Full-face preferred).

    • Why: N95 masks do not filter organic vapors that may off-gas from trace hydrazine decomposition, nor do they seal perfectly against fine, toxic dust.

  • Solution Handling: Combination Cartridge (OV/AG/P100) .

    • Why: Protects against Organic Vapors (hydrazine), Acid Gases (sulfonic acid fumes), and Particulates.

Body & Eye Defense[4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (Indirect Venting) + Face Shield .

    • Why: Goggles seal eyes from vapors; the shield protects the neck/face from corrosive splashes or energetic deflagration.

  • Body: Tyvek® Lab Coat (Closed Front) or Chemical Apron over standard cotton.

    • Why: Cotton absorbs hydrazines, holding the toxin against the skin. Tyvek repels dust and light splashes.

Operational Workflow: Logic & Logistics

This workflow is designed to minimize static discharge (nitro risk) and inhalation (hydrazine risk).

HandlingWorkflow Start Start: Material Retrieval Inspect 1. Container Inspection (Check for crystals/bulging) Start->Inspect Static 2. Static Control (Grounding strap, Ionizer) Inspect->Static If stable Emergency STOP: Potential Peroxide/Shock Risk Contact EHS Inspect->Emergency Crystals on cap? Weigh 3. Weighing (Inside Hood) (Plastic/Teflon Spatula ONLY) Static->Weigh ESD Safe Solubilize 4. Solubilization (Add solid to solvent, never reverse) Weigh->Solubilize Slow addition Waste 5. Waste Segregation (Separate from Oxidizers) Solubilize->Waste Post-experiment

Figure 1: Operational Logic Flow. Note the critical decision point at inspection regarding crystallization, which suggests shock-sensitive instability.

Detailed Protocol Steps

Step 1: The "Cold Start" (Preparation)

  • Engineering Control: Verify Fume Hood velocity is >100 fpm.

  • Static Check: Nitro compounds can be sensitive to Electrostatic Discharge (ESD). Wear an ESD wrist strap connected to the hood ground point. Use an ionizing fan if the humidity is <30%.

  • Tool Selection: Use Teflon or Polypropylene spatulas .

    • Scientific Integrity: Never use metal spatulas. Metal-on-glass friction can initiate detonation in dry nitro-aromatic acids.

Step 2: Weighing & Transfer

  • Place a secondary containment tray (spill tray) inside the balance enclosure.

  • Weigh the solid. Do not crush lumps. If the material is clumpy, dissolve it as-is rather than grinding it (mechanical friction risk).

  • Technique: Keep the sash as low as possible. Work at least 6 inches inside the hood sash.

Step 3: Solubilization (The Exotherm Risk)

  • Rule: Add the Solid to the Solvent , never the reverse.

  • Why: Sulfonic acids liberate heat upon hydration. Adding solvent to a pile of solid can cause localized boiling and "bumping" (splashing corrosive material).

  • Dissolve in a compatible solvent (e.g., DMSO, Water) slowly. Monitor temperature.

Waste Disposal & Deactivation

Crucial Incompatibility:

  • NEVER mix waste with Oxidizers (e.g., Bleach, Peroxides). The hydrazine group is a strong reducer; mixing with oxidizers can cause immediate fire/explosion.

  • NEVER mix with Strong Bases (e.g., NaOH) rapidly. The sulfonic acid neutralization is highly exothermic.

Disposal Protocol:

  • Stream: Segregate into "Toxic/Corrosive Organic Waste."

  • Labeling: Explicitly mark "CONTAINS HYDRAZINE DERIVATIVE" and "NITRO COMPOUND."

  • Deactivation (Spills):

    • Do not use standard bleach (exotherm risk).

    • Use a commercially available Hydrazine Neutralizer or a dilute hypochlorite solution only if the protocol has been validated for small quantities (titrated addition). For solid spills, scoop gently (no dust) into a container and label as hazardous waste.

Emergency Response (Self-Validating Logic)

If an exposure occurs, the response must be automatic.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Peel Glove (Do not roll) 2. Flush 15 mins 3. Calcium Gluconate (If HF used too) Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush 15 mins 3. Do NOT neutralize Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (Medical Personnel) 3. Monitor for Edema Inhale->ActionInhale

Figure 2: Emergency Response Triage. Note: Do not attempt to neutralize eye burns; flushing is the only safe immediate action.

References

  • Occupational Safety and Health Administration (OSHA). "Hydrazine: Occupational Safety and Health Standards." United States Department of Labor. [Link]

  • PubChem. "4-Hydrazinobenzenesulfonic acid: Safety and Hazards." National Library of Medicine. [Link]

  • University of California, San Diego (UCSD). "Standard Operating Procedure: Hydrazine and Hydrazine Derivatives." Environment, Health & Safety. [Link]

Sources

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